molecular formula C9H5BrINO B13129348 2-Bromo-5-(2-iodophenyl)oxazole

2-Bromo-5-(2-iodophenyl)oxazole

Cat. No.: B13129348
M. Wt: 349.95 g/mol
InChI Key: QHPQTCCDDSSOQE-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-iodophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of bromine and iodine substituents on the phenyl and oxazole rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-iodophenyl)oxazole typically involves the condensation of 2-iodophenylamine with a brominated oxazole precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetic nanocatalysts have also been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-iodophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated oxazole derivatives .

Scientific Research Applications

2-Bromo-5-(2-iodophenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-iodophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent.

    2-Iodo-5-phenyl-oxazole: Lacks the bromine substituent.

    5-(2-Iodophenyl)-oxazole: Lacks the bromine substituent on the oxazole ring.

Uniqueness

These substituents can enhance its ability to participate in various chemical reactions and interact with biological targets .

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

2-bromo-5-(2-iodophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

QHPQTCCDDSSOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)I

Origin of Product

United States

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